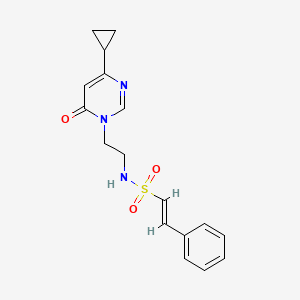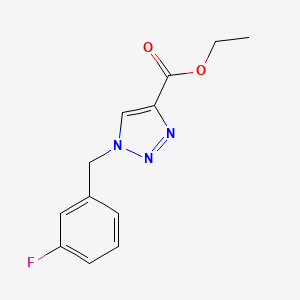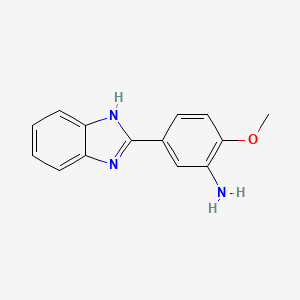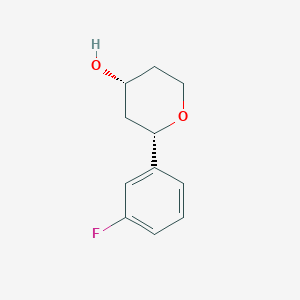
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a chemical compound used in scientific research. It is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied due to its potential therapeutic applications in various autoimmune diseases.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide involves the inhibition of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines. By inhibiting JAK3, (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and physiological effects:
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and increases the production of anti-inflammatory cytokines, such as interleukin-10. It also reduces the activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide in lab experiments include its potency and specificity for JAK3. It has been shown to be effective in various animal models of autoimmune diseases, making it a promising candidate for further preclinical and clinical studies. However, the limitations of using (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide include its potential toxicity and off-target effects.
Future Directions
There are several future directions for the research of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide. One direction is to further investigate its potential therapeutic applications in various autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Additionally, the development of JAK3 inhibitors with improved selectivity and potency is an area of active research.
Synthesis Methods
The synthesis of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide involves several steps. The first step involves the reaction of 4-cyclopropyl-6-oxypyrimidine with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 2-phenylethylsulfonyl chloride to form the final product.
Scientific Research Applications
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-12-16(15-6-7-15)18-13-20(17)10-9-19-24(22,23)11-8-14-4-2-1-3-5-14/h1-5,8,11-13,15,19H,6-7,9-10H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNAIOPHPNLSV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)
![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)
![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)

![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)
![(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2425484.png)



![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2425491.png)